4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid
CAS No.: 1557444-88-8
Cat. No.: VC3017959
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1557444-88-8 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) |
| Standard InChI Key | LNIQNSISOMOVDD-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC=C2)C(=O)O |
| Canonical SMILES | C1CCN(C1)C2=NC(=NC=C2)C(=O)O |
Introduction
Structural Characteristics and Physical Properties
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid belongs to the pyrimidine class, a group of heterocyclic aromatic organic compounds that play crucial roles in biological systems. Pyrimidines form integral parts of nucleic acids (DNA and RNA) and are involved in various metabolic processes.
Basic Identification Data
The compound's key identification parameters are summarized in Table 1.
Table 1. Physical and Chemical Properties of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1557444-88-8 |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 4-pyrrolidin-1-ylpyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2/c13-9(14)8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) |
| Standard InChIKey | LNIQNSISOMOVDD-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC=C2)C(=O)O |
| PubChem Compound ID | 84014534 |
Structural Features
The molecule consists of a pyrimidine ring with two key substituents:
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A pyrrolidine ring attached at the 4-position
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A carboxylic acid group at the 2-position
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that contributes significantly to the compound's bioactivity. The presence of this moiety often enhances interactions with biological targets such as enzymes or receptors . The carboxylic acid group at the 2-position adds acidic character and hydrogen-bonding capabilities, which can be important for biological interactions.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid typically involves multi-step chemical reactions starting with simpler pyrimidine derivatives. Common approaches include:
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Nucleophilic substitution reactions to introduce the pyrrolidine group at the 4-position of the pyrimidine ring
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Functional group transformations to establish the carboxylic acid moiety at the 2-position
One potential synthetic route could involve:
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Starting with a 2,4-dihalopyrimidine
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Selective substitution at the 4-position with pyrrolidine
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Conversion of the remaining halide at position 2 to a carboxylic acid through carbonylation or other carboxylation methods
Chemical Reactivity
The reactivity of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid is influenced by its functional groups:
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The carboxylic acid group can participate in:
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Esterification reactions
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Amide formation
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Salt formation with bases
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Decarboxylation under specific conditions
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The pyrrolidine moiety can undergo:
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N-alkylation under appropriate conditions
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Oxidation of the pyrrolidine ring
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Ring-opening reactions in harsh conditions
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The pyrimidine ring may participate in:
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Electrophilic aromatic substitution reactions (though with limited reactivity)
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Nucleophilic aromatic substitution at specific positions
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Metallation reactions for further functionalization
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Comparison with Structurally Related Compounds
Comparison with Positional Isomers
The positional arrangement of substituents on the pyrimidine ring significantly influences the compound's properties. For example, 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, a positional isomer, has been studied more extensively in some contexts .
Table 2. Comparison between 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid | C₉H₁₁N₃O₂ | 193.2 g/mol | Pyrrolidine at position 4, COOH at position 2 |
| 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | C₉H₁₁N₃O₂ | 193.2 g/mol | Pyrrolidine at position 2, COOH at position 4 |
| 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid | C₁₀H₁₃N₃O₂ | 207.23 g/mol | Additional methyl group at position 6 |
| 4-Ethyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.26 g/mol | Ethyl group at position 4, COOH at position 5 |
Related Compounds in Drug Development
Several structurally related compounds have been investigated for their potential pharmaceutical applications:
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Pyrimidine-4-carboxamides have been studied as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with some showing promising activity in the nanomolar range .
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Compounds featuring the pyrrolidine ring have been explored as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) involved in autoimmune diseases .
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Some pyrrolidine-containing pyrimidines have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists, showing potential for treating metabolic disorders .
Current Research and Future Directions
Research Applications
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid and structurally related compounds are primarily used in:
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Medicinal Chemistry: As building blocks for the synthesis of more complex bioactive molecules and potential drug candidates
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Structure-Activity Relationship Studies: To understand how specific structural features influence biological activity
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Chemical Biology: As tools to investigate biological processes and protein-ligand interactions
Ongoing Research Areas
Current research involving pyrimidine derivatives with pyrrolidine substituents includes:
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Kinase Inhibitors: Development of compounds targeting specific kinases implicated in disease processes, such as IKK epsilon and TBK-1
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Anticancer Agents: Investigation of cytotoxic and antiproliferative effects against various cancer cell lines
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Anti-inflammatory Compounds: Exploration of mechanisms to modulate inflammatory pathways
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Coordination Chemistry: Studies on metal complexes formed with pyrimidine carboxylic acids, which may exhibit unique biological activities
Future Research Directions
Potential future directions for research involving 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid include:
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets
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Derivative Development: Synthesis of analogs with modified substituents to enhance biological activity or improve physicochemical properties
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Drug Delivery Applications: Investigation of the compound's potential as a building block for drug delivery systems
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Computational Studies: In silico analysis of protein-ligand interactions to predict potential therapeutic targets
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